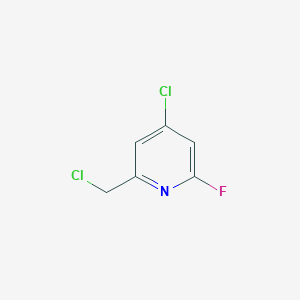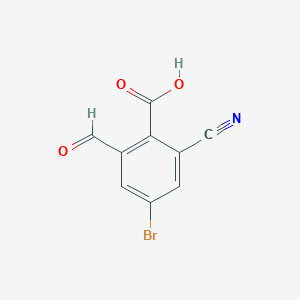
4-Bromo-2-cyano-6-formylbenzoic acid
Overview
Description
4-Bromo-2-cyano-6-formylbenzoic acid is an organic compound characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzene ring with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting from 4-Bromobenzoic Acid:
From 2-Cyano-6-formylbenzoic Acid: Another approach is to start with 2-cyano-6-formylbenzoic acid and introduce the bromine atom using brominating agents.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-cyano-6-formylbenzoic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-2-cyano-6-formylbenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its functional groups, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The cyano group can interact with enzyme active sites, leading to inhibition.
Pathway Modulation: The formyl group can be involved in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
4-Bromo-2-cyano-benzoic Acid: Lacks the formyl group.
2-Cyano-6-formylbenzoic Acid: Lacks the bromine atom.
4-Bromo-2-formylbenzoic Acid: Lacks the cyano group.
Uniqueness: 4-Bromo-2-cyano-6-formylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzene ring, which allows for diverse chemical reactivity and applications.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and functional groups enable a wide range of chemical transformations and applications, making it an important compound in organic chemistry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
4-bromo-2-cyano-6-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-7-1-5(3-11)8(9(13)14)6(2-7)4-12/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOJVICXTZJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol](/img/structure/B1529847.png)
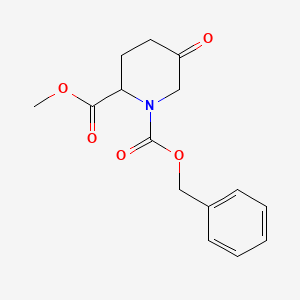
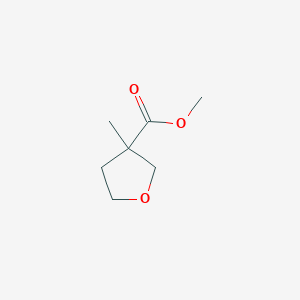
![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)
![5-Amino-2-Cbz-2-azaspiro[3.3]heptane](/img/structure/B1529854.png)
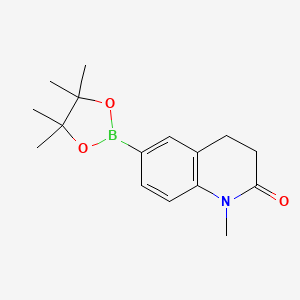
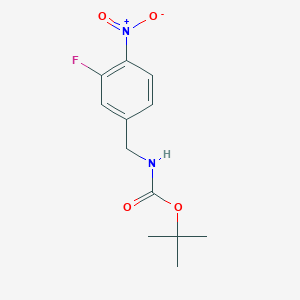
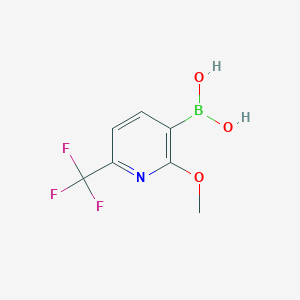
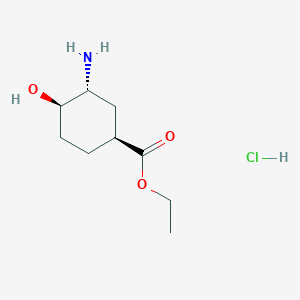
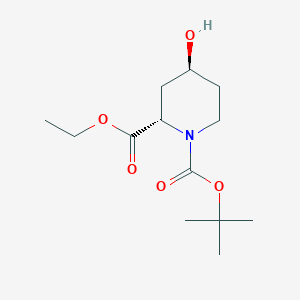
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)

![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)
